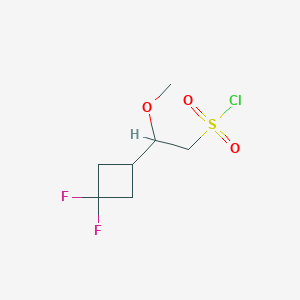
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyethanesulfonyl chloride, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been widely studied for its potential use in cancer treatment. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to have anti-tumor effects.
Mécanisme D'action
DFMO inhibits ODC, which is an enzyme that catalyzes the decarboxylation of ornithine to form putrescine, a precursor to polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been implicated in the development of cancer. Inhibition of ODC by DFMO leads to a decrease in polyamine levels, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and the treatment of other diseases, such as African sleeping sickness.
Avantages Et Limitations Des Expériences En Laboratoire
DFMO has several advantages for use in lab experiments. It is a well-characterized compound that is relatively easy to synthesize. It has also been extensively studied for its potential use in cancer treatment, which makes it a useful tool for investigating the role of polyamines in cancer development and progression. However, there are also some limitations to the use of DFMO in lab experiments. For example, it can be difficult to achieve complete inhibition of ODC with DFMO, and there may be off-target effects that need to be taken into account.
Orientations Futures
There are several future directions for research on DFMO. One area of interest is the development of new analogs of DFMO that may have improved efficacy and selectivity. Another area of interest is the investigation of the role of polyamines in other diseases, such as neurodegenerative diseases. Additionally, there is ongoing research on the use of DFMO in combination with other drugs for the treatment of cancer. Overall, DFMO is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
DFMO can be synthesized by reacting 3,3-difluorocyclobutanone with methanesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield DFMO. The synthesis of DFMO is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
DFMO has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and prostate cancer. DFMO has also been investigated for its potential use in the prevention of cancer recurrence and the treatment of other diseases, such as African sleeping sickness.
Propriétés
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O3S/c1-13-6(4-14(8,11)12)5-2-7(9,10)3-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNZTVMEMQUWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

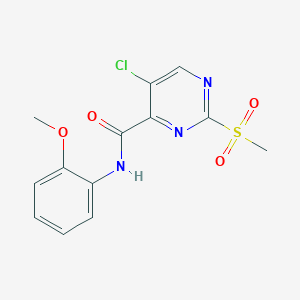
![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2908011.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2908013.png)
![3-[(4-Bromophenyl)sulfonyl]propanoic acid](/img/structure/B2908014.png)
![3-amino-N-(3-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2908015.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2908017.png)
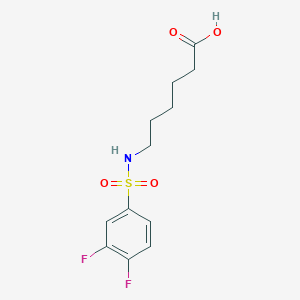
![2-[(1-Benzoylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2908020.png)
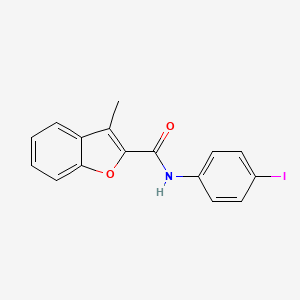
![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2908022.png)


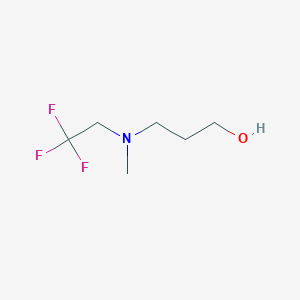
![2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2908032.png)